molecular formula C13H15BrN2O2 B14225560 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester

1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester

Cat. No.: B14225560
M. Wt: 311.17 g/mol
InChI Key: JIFPYIYAEJMIPW-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound is characterized by the presence of a bromine atom at the 5-position and a tert-butyl ester group at the acetic acid moiety.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester typically involves multiple steps. One common method starts with the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with an appropriate acetic acid derivative under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as ethanol or chloroform. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical research.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and receptors by binding to their active sites. This binding can lead to the modulation of various signaling pathways, ultimately affecting cellular processes such as proliferation, migration, and apoptosis .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester can be compared with other pyrrolopyridine derivatives, such as:

Properties

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

IUPAC Name

tert-butyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate

InChI

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-11(17)8-16-5-4-9-6-10(14)7-15-12(9)16/h4-7H,8H2,1-3H3

InChI Key

JIFPYIYAEJMIPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC2=CC(=CN=C21)Br

Origin of Product

United States

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